
Di-tert-dodecyl disulfide
概要
説明
Di-tert-dodecyl disulfide is an organic compound with the molecular formula C24H50S2. It is a disulfide, meaning it contains a bond between two sulfur atoms. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .
科学的研究の応用
Di-tert-dodecyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: It serves as a model compound for studying disulfide bond formation and cleavage in biological systems.
Medicine: Research into its potential as an antioxidant and its role in redox biology is ongoing.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production
Safety and Hazards
Di-tert-dodecyl disulfide may cause an allergic skin reaction . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash with plenty of water . If ingested or inhaled, medical advice should be sought immediately .
作用機序
Target of Action
Di-tert-dodecyl disulfide primarily targets thiol groups in proteins and enzymes. Thiol groups, often found in cysteine residues, play crucial roles in maintaining protein structure and function through the formation of disulfide bonds .
Mode of Action
this compound interacts with its targets through thiol-disulfide exchange reactions. This interaction involves the transfer of disulfide bonds between the compound and the thiol groups in proteins, leading to the formation of new disulfide bonds and the alteration of protein structure and function .
Biochemical Pathways
The compound affects redox pathways involving thiol-disulfide interconversion. These pathways are critical for maintaining cellular redox homeostasis and are involved in various cellular processes, including signal transduction, protein folding, and response to oxidative stress . The alteration of disulfide bonds can impact the activity of enzymes and structural proteins, leading to downstream effects on cellular functions.
Pharmacokinetics
Its metabolism may involve reduction to thiols and subsequent conjugation, while excretion pathways could include biliary and renal routes .
Result of Action
At the molecular level, the action of this compound results in the modification of protein thiol groups, leading to changes in protein conformation and activity. At the cellular level, this can affect processes such as enzyme activity, signal transduction, and cellular stress responses. The compound’s action can lead to altered cellular functions and potentially induce oxidative stress if redox balance is disrupted .
Action Environment
Environmental factors such as pH, temperature, and the presence of other redox-active compounds can influence the efficacy and stability of this compound. For instance, acidic or basic conditions can affect the reactivity of thiol groups, while high temperatures may enhance the rate of thiol-disulfide exchange reactions. Additionally, the presence of antioxidants or other reducing agents can modulate the compound’s activity by affecting the redox environment .
生化学分析
Biochemical Properties
Di-tert-dodecyl disulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol-containing enzymes, where this compound can form disulfide bonds with cysteine residues. This interaction can lead to the inhibition or modification of enzyme activity. Additionally, this compound can interact with proteins involved in redox reactions, affecting their function and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. This compound can also affect cellular metabolism by modifying the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form disulfide bonds with thiol groups in biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. This compound can also modulate gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions and cellular metabolism. The compound can affect metabolic flux by modifying the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. This compound can also affect the distribution of other biomolecules by modifying their transport and binding properties .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound can localize to the mitochondria, affecting mitochondrial function and redox balance. These localization patterns are crucial for understanding the compound’s overall impact on cellular function .
準備方法
Synthetic Routes and Reaction Conditions: Di-tert-dodecyl disulfide can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of tert-dodecyl thiol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidative coupling processes. These processes often employ continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: Di-tert-dodecyl disulfide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiolates or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
類似化合物との比較
- Di-tert-butyl disulfide
- Di-tert-nonyl disulfide
- Dimethyl disulfide
- Diethyl disulfide
Comparison: Di-tert-dodecyl disulfide is unique due to its longer alkyl chains, which confer greater hydrophobicity and stability compared to shorter-chain disulfides like dimethyl disulfide. This makes it particularly useful in applications requiring long-lasting stability, such as in lubricants and polymers .
特性
IUPAC Name |
2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIWWJKWAMGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067313 | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27458-90-8 | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-dodecyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


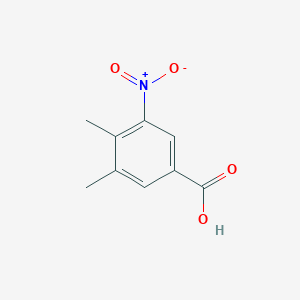

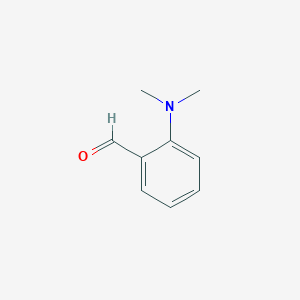
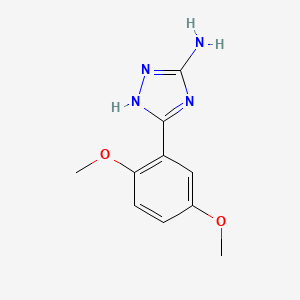

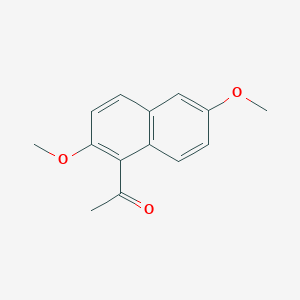
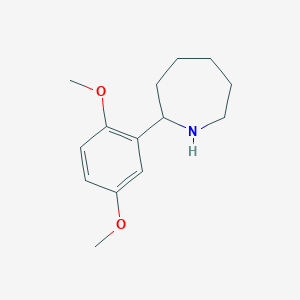
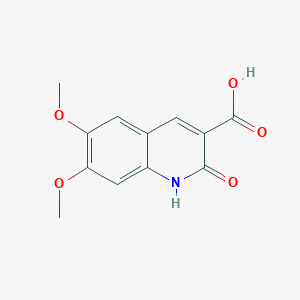
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)
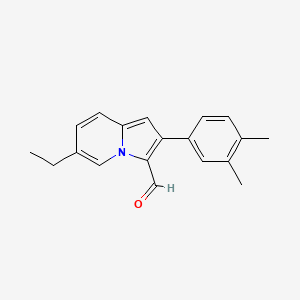

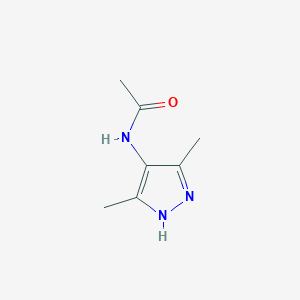
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid](/img/structure/B3025544.png)

